molecular formula C15H26O4 B14320992 1,2-Dioxolan-3-ol, 3-(1-(5-ethenyltetrahydro-5-methyl-2-furanyl)ethyl)-5-(1-methylethyl)-, (3R-(3alpha,3(S*(2S*,5R*)),5alpha))- CAS No. 108905-94-8

1,2-Dioxolan-3-ol, 3-(1-(5-ethenyltetrahydro-5-methyl-2-furanyl)ethyl)-5-(1-methylethyl)-, (3R-(3alpha,3(S*(2S*,5R*)),5alpha))-

Cat. No.: B14320992
CAS No.: 108905-94-8
M. Wt: 270.36 g/mol
InChI Key: CRIBSZOVFGDJBC-SBJFKYEJSA-N
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Description

1,2-Dioxolan-3-ol, 3-(1-(5-ethenyltetrahydro-5-methyl-2-furanyl)ethyl)-5-(1-methylethyl)-, (3R-(3alpha,3(S*(2S*,5R*)),5alpha))- is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a dioxolane ring, which is known for its stability and reactivity, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dioxolan-3-ol, 3-(1-(5-ethenyltetrahydro-5-methyl-2-furanyl)ethyl)-5-(1-methylethyl)-, (3R-(3alpha,3(S*(2S*,5R*)),5alpha))- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the dioxolane ring through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of the ethyl, isopropyl, and furan groups through various functional group transformations.

Industrial Production Methods

Industrial production methods may involve:

    Batch Processing: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,2-Dioxolan-3-ol, 3-(1-(5-ethenyltetrahydro-5-methyl-2-furanyl)ethyl)-5-(1-methylethyl)-, (3R-(3alpha,3(S*(2S*,5R*)),5alpha))- can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carbonyl compounds.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Acid or base catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical studies or as a building block for bioactive molecules.

    Medicine: Exploration of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the production of polymers, resins, or other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dioxolane: A simpler analog with similar ring structure.

    Furan Derivatives: Compounds containing the furan ring, which may exhibit similar reactivity.

    Isopropyl Alcohol Derivatives: Compounds with isopropyl groups that may share similar chemical properties.

Properties

CAS No.

108905-94-8

Molecular Formula

C15H26O4

Molecular Weight

270.36 g/mol

IUPAC Name

(3R,5R)-3-[(1S)-1-[(2S,5R)-5-ethenyl-5-methyloxolan-2-yl]ethyl]-5-propan-2-yldioxolan-3-ol

InChI

InChI=1S/C15H26O4/c1-6-14(5)8-7-12(17-14)11(4)15(16)9-13(10(2)3)18-19-15/h6,10-13,16H,1,7-9H2,2-5H3/t11-,12-,13+,14-,15+/m0/s1

InChI Key

CRIBSZOVFGDJBC-SBJFKYEJSA-N

Isomeric SMILES

C[C@@H]([C@@H]1CC[C@](O1)(C)C=C)[C@]2(C[C@@H](OO2)C(C)C)O

Canonical SMILES

CC(C)C1CC(OO1)(C(C)C2CCC(O2)(C)C=C)O

Origin of Product

United States

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